4-phenyl-2-azabicyclo[2.1.1]hexan-3-one

Medicinal Chemistry Scaffold Hopping Bioisosteres

4-Phenyl-2-azabicyclo[2.1.1]hexan-3-one (CAS 2839138-68-8) is a high-value, sp3-rich, conformationally rigid 2-aza-BCH scaffold. It is a proven saturated bioisostere for ortho-substituted phenyl rings, offering unique 3D geometry to improve solubility, lipophilicity, and target binding in lead optimization. Ideal for medicinal chemistry SAR studies and peptidomimetic design. Differentiated from generic aza-bicyclic scaffolds by its specific [2.1.1] bridge and exit vectors.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 2839138-68-8
Cat. No. B6608130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-2-azabicyclo[2.1.1]hexan-3-one
CAS2839138-68-8
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1C2CC1(C(=O)N2)C3=CC=CC=C3
InChIInChI=1S/C11H11NO/c13-10-11(6-9(7-11)12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)
InChIKeyZWYZKVJCBJUWLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-2-azabicyclo[2.1.1]hexan-3-one (CAS 2839138-68-8): A Key Saturated Bioisostere Scaffold for Drug Discovery


4-Phenyl-2-azabicyclo[2.1.1]hexan-3-one (CAS 2839138-68-8) is a member of the 2-azabicyclo[2.1.1]hexane (2-aza-BCH) family, a class of sp3-rich, conformationally rigid bridged scaffolds. This compound class is recognized as a valuable saturated bioisostere for ortho-substituted phenyl rings, offering improved physicochemical properties compared to flat aromatic counterparts [1]. The compound's unique bicyclic structure positions it as a critical building block in medicinal chemistry for exploring novel chemical space and optimizing drug-like properties [2].

Why 4-Phenyl-2-azabicyclo[2.1.1]hexan-3-one Cannot Be Substituted with Generic Aza-bicyclic Analogs


The 2-aza-BCH scaffold, including 4-phenyl-2-azabicyclo[2.1.1]hexan-3-one, is not a generic building block that can be interchanged with other aza-bicyclic systems. Its specific exit vectors and conformational rigidity are crucial for mimicking ortho-disubstituted benzene rings, a function that related scaffolds like 2-azabicyclo[2.2.1]heptanes or 3-azabicyclo[3.1.0]hexanes cannot replicate due to different spatial geometries [1]. The unique [2.1.1] bridge provides a distinct three-dimensional profile that directly impacts target binding and physicochemical parameters, making substitution without empirical validation a high-risk proposition for altering biological activity and pharmacokinetic profiles [2].

Quantitative Differentiation Evidence for 4-Phenyl-2-azabicyclo[2.1.1]hexan-3-one


Conformational Rigidity as a Bioisostere of Ortho-Substituted Phenyl Rings

The 2-aza-BCH scaffold is a validated saturated bioisostere for ortho-substituted phenyl rings, a property confirmed by matched pair analysis. This scaffold offers conformational rigidity and improved physicochemical properties compared to its flat aromatic counterparts, providing a more defined and predictable binding geometry [1]. This is a class-level inference for the target compound.

Medicinal Chemistry Scaffold Hopping Bioisosteres

Retention of Biological Activity in Bioisosteric Replacements

Studies have demonstrated that incorporating bicyclo[2.1.1]hexane scaffolds into bioactive compounds like Valsartan, Boskalid, and Fluxapyroxad in place of a benzene ring resulted in analogues that retained a similar level of antifungal activity compared to the original drugs [1]. This indicates that the 2-aza-BCH core is a functional substitute that does not abolish target engagement.

Medicinal Chemistry Bioisosteres Drug Design

Potential for Enantioselective Differential Biological Effects

Research on related 1,5-disubstituted bicyclo[2.1.1]hexanes has shown that enantiomers can exhibit markedly differential effects on cytotoxicity in tumor cell lines, with a substantial improvement over the corresponding sp2-based drugs [1]. This suggests that the absolute configuration of the 2-aza-BCH scaffold is critical for its biological properties and presents an opportunity for optimization.

Medicinal Chemistry Chirality Cytotoxicity

Validated Application Scenarios for 4-Phenyl-2-azabicyclo[2.1.1]hexan-3-one in Drug Discovery


Scaffold Hopping for Optimizing Drug-like Properties

This compound is ideal for medicinal chemistry teams seeking to replace an ortho-substituted phenyl ring in a lead compound to improve physicochemical properties (e.g., solubility, lipophilicity) while aiming to maintain target affinity, as validated by its bioisosteric properties [1].

Stereospecific Lead Optimization and SAR Exploration

Given evidence that enantiomers of related scaffolds exhibit differential cytotoxicity [1], this compound is a valuable tool for exploring structure-activity relationships (SAR) by synthesizing and testing individual enantiomers. This is crucial for projects where chirality significantly impacts biological outcome.

Synthesis of Constrained Peptidomimetics and nAChR Ligands

The 2-aza-BCH core is a constrained analogue of pyrrolidine, making it a useful building block for synthesizing conformationally restricted peptidomimetics and ligands for nicotinic acetylcholine receptors (nAChRs) [1]. Its rigid framework can provide enhanced selectivity and stability compared to more flexible amine-based scaffolds.

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